N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14959495
InChI: InChI=1S/C17H18BrN5O/c18-14-2-3-15-13(12-14)5-10-23(15)11-9-19-16(24)4-8-22-17-20-6-1-7-21-17/h1-3,5-7,10,12H,4,8-9,11H2,(H,19,24)(H,20,21,22)
SMILES:
Molecular Formula: C17H18BrN5O
Molecular Weight: 388.3 g/mol

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

CAS No.:

Cat. No.: VC14959495

Molecular Formula: C17H18BrN5O

Molecular Weight: 388.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide -

Specification

Molecular Formula C17H18BrN5O
Molecular Weight 388.3 g/mol
IUPAC Name N-[2-(5-bromoindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide
Standard InChI InChI=1S/C17H18BrN5O/c18-14-2-3-15-13(12-14)5-10-23(15)11-9-19-16(24)4-8-22-17-20-6-1-7-21-17/h1-3,5-7,10,12H,4,8-9,11H2,(H,19,24)(H,20,21,22)
Standard InChI Key YBHJXFHKIMYIMQ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)NCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Introduction

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a complex organic compound that combines an indole moiety with a pyrimidine ring, both of which are significant in pharmaceutical and biological contexts. The indole structure is common in many natural products and drugs, while pyrimidine rings are often involved in biological interactions.

Key Features:

  • Molecular Formula: Not explicitly stated in the available literature.

  • Molecular Weight: Approximately 469.3 g/mol.

  • Classification: This compound is classified as a propanamide derivative and an indole derivative, both of which are extensively studied for their pharmacological properties.

Synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

The synthesis of this compound typically involves multi-step organic reactions. These steps often include bromination, alkylation, and amide formation. The process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common reagents used in its synthesis include bromine, acetic acid, ethylamine, and pyrimidine derivatives.

Synthesis Steps:

  • Bromination: Introduction of a bromine atom onto the indole ring.

  • Alkylation: Attachment of an ethyl chain to the indole moiety.

  • Amide Formation: Incorporation of the pyrimidine-based amide functional group.

Chemical Reactions:

Reaction TypeConditions
OxidationAcidic or basic media
ReductionHydrogen gas with palladium catalysts
SubstitutionBases for nucleophilic attack

Biological Activities and Potential Applications

Compounds with similar structures to N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide have shown various biological activities, including antiviral and anticancer properties. This suggests potential applications in medicinal chemistry and pharmacology.

Potential Biological Activities:

  • Antiviral Properties

  • Anticancer Properties

Solubility and Spectral Analysis

The compound is expected to have moderate solubility in organic solvents due to its complex structure. Spectral analyses such as NMR and IR would provide insights into its structural characteristics and purity.

Solubility and Analysis:

MethodPurpose
NMRStructural characterization
IRFunctional group identification

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